molecular formula C30H24N2O6S B301999 ETHYL (2E)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-METHOXYPHENYL)METHYLIDENE]-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2E)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-METHOXYPHENYL)METHYLIDENE]-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B301999
M. Wt: 540.6 g/mol
InChI Key: TVDCQWPRXGPIFZ-LFVJCYFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(1,3-benzodioxol-5-yl)-2-(2-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a benzodioxole moiety, a methoxybenzylidene group, and a thiazolopyrimidine core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2E)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-METHOXYPHENYL)METHYLIDENE]-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Benzodioxole Moiety: This step involves the incorporation of the benzodioxole group through a substitution reaction.

    Addition of the Methoxybenzylidene Group: This can be done via a condensation reaction with a methoxybenzaldehyde derivative.

    Esterification: The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(1,3-benzodioxol-5-yl)-2-(2-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new derivatives.

    Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its biological activity.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying its interactions with biological targets.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL (2E)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-METHOXYPHENYL)METHYLIDENE]-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Other compounds in this class may include different substituents, affecting their properties.

    Benzodioxole Derivatives: Compounds with similar benzodioxole moieties may exhibit comparable biological activities.

    Methoxybenzylidene Compounds: These compounds may share similar synthetic routes and applications.

Uniqueness

The unique combination of functional groups in ETHYL (2E)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-METHOXYPHENYL)METHYLIDENE]-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE sets it apart from other compounds

Properties

Molecular Formula

C30H24N2O6S

Molecular Weight

540.6 g/mol

IUPAC Name

ethyl (2E)-5-(1,3-benzodioxol-5-yl)-2-[(2-methoxyphenyl)methylidene]-3-oxo-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C30H24N2O6S/c1-3-36-29(34)25-26(18-9-5-4-6-10-18)31-30-32(27(25)20-13-14-22-23(15-20)38-17-37-22)28(33)24(39-30)16-19-11-7-8-12-21(19)35-2/h4-16,27H,3,17H2,1-2H3/b24-16+

InChI Key

TVDCQWPRXGPIFZ-LFVJCYFKSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)/C(=C\C5=CC=CC=C5OC)/S2)C6=CC=CC=C6

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)C(=CC5=CC=CC=C5OC)S2)C6=CC=CC=C6

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)C(=CC5=CC=CC=C5OC)S2)C6=CC=CC=C6

Origin of Product

United States

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